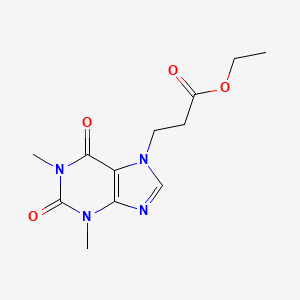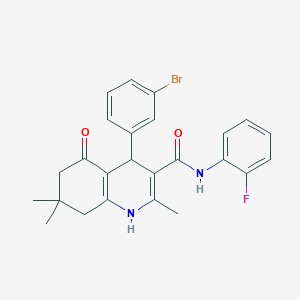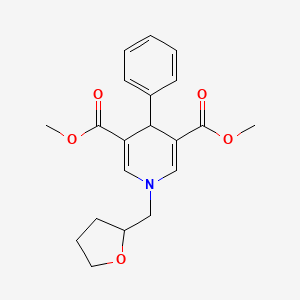![molecular formula C31H34N2O4 B11641299 2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate](/img/structure/B11641299.png)
2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-méthylphényl)-2-oxoéthyl N-(tricyclo[3.3.1.1~3,7~]déc-1-ylcarbonyl)tryptophanate est un composé organique complexe qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure unique et de ses applications potentielles. Ce composé présente une partie tryptophanate liée à une structure tricyclo[3.3.1.1~3,7~]décane, ce qui lui confère des propriétés chimiques et physiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-méthylphényl)-2-oxoéthyl N-(tricyclo[3.3.1.1~3,7~]déc-1-ylcarbonyl)tryptophanate implique généralement plusieurs étapes :
Formation du noyau tricyclo[3.3.1.1~3,7~]décane : Elle peut être réalisée par une réaction de Diels-Alder entre le cyclopentadiène et un diénophile approprié.
Introduction de la partie tryptophanate : Cette étape implique le couplage du tryptophane avec le noyau tricyclo[3.3.1.1~3,7~]décane en utilisant des réactifs de couplage peptidique tels que l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le HOBt (1-hydroxybenzotriazole).
Fixation du groupe 2-(4-méthylphényl)-2-oxoéthyl : Cette dernière étape peut être réalisée par une réaction d’estérification en utilisant l’acide 4-méthylphénylacétique et un agent d’activation approprié comme le DCC (dicyclohexylcarbodiimide).
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus afin d’assurer un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour la réaction de Diels-Alder et de synthétiseurs peptidiques automatisés pour les étapes de couplage.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-méthylphényl)-2-oxoéthyl N-(tricyclo[3.3.1.1~3,7~]déc-1-ylcarbonyl)tryptophanate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation d’acides carboxyliques ou de cétones.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents comme l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4), ce qui donne la formation d’alcools ou d’amines.
Substitution : Des réactions de substitution nucléophile peuvent se produire aux liaisons ester ou amide, en utilisant des réactifs comme le méthylate de sodium ou l’ammoniac.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou basiques.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Méthylate de sodium dans le méthanol ou ammoniac dans l’éthanol.
Principaux produits
Oxydation : Acides carboxyliques, cétones.
Réduction : Alcools, amines.
Substitution : Dérivés ester ou amide.
Applications de la recherche scientifique
Le 2-(4-méthylphényl)-2-oxoéthyl N-(tricyclo[3.3.1.1~3,7~]déc-1-ylcarbonyl)tryptophanate présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques comme les protéines et les acides nucléiques.
Médecine : Enquêté pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés physiques et chimiques uniques.
Applications De Recherche Scientifique
2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique physical and chemical properties.
Mécanisme D'action
Le mécanisme d’action du 2-(4-méthylphényl)-2-oxoéthyl N-(tricyclo[3.3.1.1~3,7~]déc-1-ylcarbonyl)tryptophanate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, en modulant leur activité. Par exemple, il peut inhiber l’activité de certaines enzymes en se liant à leurs sites actifs, ce qui bloque l’accès au substrat. La structure tricyclo[3.3.1.1~3,7~]décane peut également faciliter les interactions avec les régions hydrophobes des protéines, renforçant ainsi son affinité de liaison.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4-méthylphényl)-2-oxoéthyl N-(cyclohexylcarbonyl)tryptophanate : Structure similaire mais avec un groupe cyclohexyle au lieu du tricyclo[3.3.1.1~3,7~]décane.
2-(4-méthylphényl)-2-oxoéthyl N-(adamantylcarbonyl)tryptophanate : Contient un groupe adamantyle, qui est une autre partie volumineuse et hydrophobe.
Unicité
Le 2-(4-méthylphényl)-2-oxoéthyl N-(tricyclo[3.3.1.1~3,7~]déc-1-ylcarbonyl)tryptophanate est unique en raison de sa structure tricyclo[3.3.1.1~3,7~]décane, qui lui confère des propriétés stériques et électroniques distinctes. Cela le rend particulièrement intéressant pour l’étude des interactions avec les macromolécules biologiques et pour le développement de nouveaux matériaux présentant des caractéristiques spécifiques.
Propriétés
Formule moléculaire |
C31H34N2O4 |
|---|---|
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 2-(adamantane-1-carbonylamino)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C31H34N2O4/c1-19-6-8-23(9-7-19)28(34)18-37-29(35)27(13-24-17-32-26-5-3-2-4-25(24)26)33-30(36)31-14-20-10-21(15-31)12-22(11-20)16-31/h2-9,17,20-22,27,32H,10-16,18H2,1H3,(H,33,36) |
Clé InChI |
VOXDUWORLLSFOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641218.png)

![2-Methyl-5-oxo-4-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11641225.png)
![ethyl (4Z)-1-(4-ethoxyphenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11641233.png)
![3-(1H-benzotriazol-1-yl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B11641238.png)
![methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11641246.png)
![5,7-Diethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11641250.png)

![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11641263.png)

methyl]imino}-4,5-dihydro-1,2,4-thiadiazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B11641272.png)
![Methyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11641276.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641308.png)
